molecular formula C10H11ClN2O B455829 2-(4-Chlorophenyl)cyclopropanecarbohydrazide CAS No. 90794-53-9

2-(4-Chlorophenyl)cyclopropanecarbohydrazide

Cat. No.: B455829
CAS No.: 90794-53-9
M. Wt: 210.66g/mol
InChI Key: LDRVFHXEVGRIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)cyclopropanecarbohydrazide is a chemical compound with the molecular formula C10H11ClN2O It is characterized by the presence of a cyclopropane ring attached to a 4-chlorophenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide typically involves the reaction of 4-chlorophenylcyclopropanecarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Material: 4-chlorophenylcyclopropanecarboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds with the formation of the carbohydrazide derivative, which can be isolated and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclopropanecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the carbohydrazide moiety.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

2-(4-Chlorophenyl)cyclopropanecarbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)cyclopropanecarbohydrazide
  • 2-(4-Fluorophenyl)cyclopropanecarbohydrazide
  • 2-(4-Methylphenyl)cyclopropanecarbohydrazide

Uniqueness

2-(4-Chlorophenyl)cyclopropanecarbohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-(4-chlorophenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-3-1-6(2-4-7)8-5-9(8)10(14)13-12/h1-4,8-9H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVFHXEVGRIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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